molecular formula C20H20N2O4S B2848767 (E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 868154-68-1

(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2848767
CAS RN: 868154-68-1
M. Wt: 384.45
InChI Key: BZMYNBNRCXEHDU-JLHYYAGUSA-N
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Description

The compound is an organic molecule that contains functional groups such as ethyl, cyano, acrylamido, and carboxylate. It also includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the tetrahydrobenzo[b]thiophene ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of the cyano and acrylamido groups, for example, could allow for reactions involving nucleophilic addition or substitution .

Scientific Research Applications

Dye-Sensitized Solar Cells

The compound could be used in the development of dye-sensitized solar cells (DSSCs). The furan derivatives have been shown to have potential in modifying the properties of dye sensitizers for DSSCs .

Epoxy Resin Materials

Furan derivatives, including the compound , have been used in the synthesis of epoxy resins. These resins have a wide range of applications in industry due to their high volume production .

Antibacterial Activity

Furan-containing compounds have shown a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas, including as antibacterial agents .

Antifungal Activity

The compound could potentially be used in the development of antifungal agents. However, more research is needed in this area .

Synthesis of Novel Organic Compounds

The compound could be used in the synthesis of novel organic compounds. For example, it could be used in the Knoevenagel condensation, a reaction used in organic chemistry to form carbon-carbon bonds .

Energy Level Tailoring

The compound could be used in the tailoring of energy levels in organic compounds. This could have applications in a variety of fields, including materials science and electronics .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would be related to how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research on this compound could involve exploring its potential applications, optimizing its synthesis, studying its reactions, and investigating its physical and chemical properties .

properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-3-25-20(24)17-15-7-6-12(2)9-16(15)27-19(17)22-18(23)13(11-21)10-14-5-4-8-26-14/h4-5,8,10,12H,3,6-7,9H2,1-2H3,(H,22,23)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMYNBNRCXEHDU-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C(=CC3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)/C(=C/C3=CC=CO3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

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